Cas no 2770452-39-4 (tert-butyl N-ethyl-N-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]carbamate)
![tert-butyl N-ethyl-N-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]carbamate structure](https://ja.kuujia.com/scimg/cas/2770452-39-4x500.png)
tert-butyl N-ethyl-N-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]carbamate 化学的及び物理的性質
名前と識別子
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- 2770452-39-4
- EN300-37371532
- tert-butyl N-ethyl-N-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]carbamate
-
- インチ: 1S/C10H18F3NO3/c1-5-14(6-7(15)10(11,12)13)8(16)17-9(2,3)4/h7,15H,5-6H2,1-4H3/t7-/m1/s1
- InChIKey: APRVPOZQWMRLAV-SSDOTTSWSA-N
- ほほえんだ: FC([C@@H](CN(C(=O)OC(C)(C)C)CC)O)(F)F
計算された属性
- せいみつぶんしりょう: 257.12387792g/mol
- どういたいしつりょう: 257.12387792g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 261
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 49.8Ų
tert-butyl N-ethyl-N-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37371532-0.25g |
tert-butyl N-ethyl-N-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]carbamate |
2770452-39-4 | 0.25g |
$1249.0 | 2023-07-06 | ||
Enamine | EN300-37371532-0.5g |
tert-butyl N-ethyl-N-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]carbamate |
2770452-39-4 | 0.5g |
$1302.0 | 2023-07-06 | ||
Enamine | EN300-37371532-10.0g |
tert-butyl N-ethyl-N-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]carbamate |
2770452-39-4 | 10.0g |
$5837.0 | 2023-07-06 | ||
Enamine | EN300-37371532-2.5g |
tert-butyl N-ethyl-N-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]carbamate |
2770452-39-4 | 2.5g |
$2660.0 | 2023-07-06 | ||
Enamine | EN300-37371532-1.0g |
tert-butyl N-ethyl-N-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]carbamate |
2770452-39-4 | 1.0g |
$1357.0 | 2023-07-06 | ||
Enamine | EN300-37371532-0.05g |
tert-butyl N-ethyl-N-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]carbamate |
2770452-39-4 | 0.05g |
$1140.0 | 2023-07-06 | ||
Enamine | EN300-37371532-0.1g |
tert-butyl N-ethyl-N-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]carbamate |
2770452-39-4 | 0.1g |
$1195.0 | 2023-07-06 | ||
Enamine | EN300-37371532-5.0g |
tert-butyl N-ethyl-N-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]carbamate |
2770452-39-4 | 5.0g |
$3935.0 | 2023-07-06 |
tert-butyl N-ethyl-N-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]carbamate 関連文献
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tert-butyl N-ethyl-N-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]carbamateに関する追加情報
Introduction to tert-butyl N-ethyl-N-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]carbamate (CAS No. 2770452-39-4)
tert-butyl N-ethyl-N-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]carbamate is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine due to its unique structural and functional properties. This compound, identified by its Chemical Abstracts Service (CAS) number 2770452-39-4, represents a sophisticated derivative of carbamate, featuring a tert-butyl group and an N-ethyl moiety, which are strategically positioned alongside a chiral (2R)-3,3,3-trifluoro-2-hydroxypropyl side chain. The presence of fluorine atoms in the side chain not only enhances the compound's metabolic stability but also influences its interactions with biological targets, making it a promising candidate for drug development.
The synthesis and application of this compound have been extensively studied in recent years, particularly in the context of developing novel therapeutic agents. The (2R)-configuration of the side chain is particularly noteworthy, as it introduces stereoselectivity into the molecule, which is a critical factor in determining its biological efficacy and safety. This stereochemical feature has been exploited in various research endeavors to optimize drug-like properties such as solubility, bioavailability, and target specificity.
In the realm of medicinal chemistry, the tert-butyl N-ethyl-N-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]carbamate structure serves as a versatile scaffold for designing molecules with enhanced pharmacological profiles. The carbamate functional group is well-known for its ability to act as a bioisostere for amides and esters, often improving metabolic stability while maintaining or even enhancing binding affinity to biological targets. The incorporation of fluorine atoms further modulates these properties by increasing lipophilicity and reducing susceptibility to hydrolysis.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the behavior of this compound with greater accuracy. These tools have been instrumental in understanding how the (2R)-3,3,3-trifluoro-2-hydroxypropyl side chain interacts with enzymes and receptors at the molecular level. Such insights are crucial for rational drug design, allowing chemists to fine-tune the structure of tert-butyl N-ethyl-N-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]carbamate to achieve desired pharmacokinetic and pharmacodynamic outcomes.
The potential applications of this compound extend beyond traditional small-molecule drug development. It has been explored as a key intermediate in the synthesis of more complex molecules, including protease inhibitors and kinase inhibitors. These inhibitors are particularly relevant in the treatment of chronic diseases such as cancer and inflammatory disorders. The unique combination of structural features in tert-butyl N-ethyl-N-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]carbamate makes it an attractive building block for such applications.
Moreover, the compound's stability under various conditions has been a subject of rigorous investigation. Studies have demonstrated that the presence of fluorine atoms significantly enhances its resistance to degradation by metabolic enzymes such as cytochrome P450 enzymes. This stability is essential for ensuring that therapeutic agents remain active within the body long enough to exert their intended effects. Such properties have made tert-butyl N-ethyl-N-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]carbamate a valuable asset in formulating long-lasting medications.
The role of stereochemistry in determining biological activity has been further highlighted by recent research on this compound. The (2R)-configuration has been shown to confer specific interactions with biological targets that are not possible with other stereoisomers. These interactions can lead to improved therapeutic outcomes by enhancing binding affinity or selectivity. Understanding these stereochemical effects is crucial for optimizing drug candidates like tert-butyl N-ethyl-N-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]carbamate for clinical use.
In conclusion,tert-butyl N-ethyl-N-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]carbamate (CAS No. 2770452-39-4) represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of functional groups and stereochemical features makes it a promising candidate for further exploration in pharmaceutical research. As our understanding of molecular interactions continues to evolve,this compound is likely to play an increasingly important role in the development of next-generation drugs.
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